molecular formula C8H4Br3FO B1411136 3',5'-Dibromo-4'-fluorophenacyl bromide CAS No. 1806355-36-1

3',5'-Dibromo-4'-fluorophenacyl bromide

Cat. No.: B1411136
CAS No.: 1806355-36-1
M. Wt: 374.83 g/mol
InChI Key: WRLHLYUUWVZCLC-UHFFFAOYSA-N
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Description

3',5'-Dibromo-4'-fluorophenacyl bromide is a chemical compound with the molecular formula C8H5Br2FO. It is a derivative of phenacyl bromide, featuring bromine and fluorine atoms on the benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',5'-Dibromo-4'-fluorophenacyl bromide typically involves the bromination and fluorination of phenacyl bromide. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures. The process may involve multiple steps to ensure the selective addition of bromine and fluorine atoms to the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using specialized reactors. The production process is optimized to achieve high yields and purity. Safety measures are strictly followed to handle the reactive bromine and fluorine gases.

Chemical Reactions Analysis

Types of Reactions: 3',5'-Dibromo-4'-fluorophenacyl bromide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of bromo-fluoro-phenyl alcohols.

  • Substitution: Substitution reactions involve the replacement of bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Bromo-fluoro-phenyl alcohols

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

3',5'-Dibromo-4'-fluorophenacyl bromide is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

  • Biology: Employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic effects in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

3',5'-Dibromo-4'-fluorophenacyl bromide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2,3-Dibromo-4-fluorophenacyl bromide: Similar structure but different positions of bromine and fluorine atoms.

  • 3,5-Dibromo-4-fluorophenol: Contains hydroxyl group instead of acyl bromide.

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which influences its reactivity and applications.

Properties

IUPAC Name

2-bromo-1-(3,5-dibromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3FO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLHLYUUWVZCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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